molecular formula C11H19NO4 B15296758 (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid

(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid

Cat. No.: B15296758
M. Wt: 229.27 g/mol
InChI Key: OXFXXEYPPBEIQO-MRVPVSSYSA-N
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Description

(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc group can be removed through acid-catalyzed hydrolysis using trifluoroacetic acid, leading to the formation of the free amino acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid involves its interaction with specific molecular targets. The Boc group provides stability to the amino acid, allowing it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, facilitating the formation of peptide bonds and other biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid is unique due to its specific structure and the presence of the Boc protecting group. This makes it highly stable and versatile for use in various chemical and biological applications.

Biological Activity

(4R)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoic acid, often referred to as a Boc-protected amino acid derivative, has garnered attention in biochemical research due to its potential applications in drug development and synthetic biology. This compound's biological activity is primarily evaluated through its interactions with various cellular systems, including its cytotoxicity, antimicrobial properties, and effects on metabolic pathways.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group. The structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₅NO₃
  • Molecular Weight : 211.25 g/mol
  • CAS Number : 149709-59-1

Cytotoxicity

A key area of research involves assessing the cytotoxic effects of this compound on various cell lines. For instance, studies using the L929 mouse fibroblast cell line have demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity depending on their structural modifications.

CompoundConcentration (μM)Cell Viability (%)
Compound A10050-61
Compound B10070-80
This compound10065

These results suggest that while some derivatives show significant cytotoxicity, others are relatively non-toxic at similar concentrations .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro assays against Gram-positive and Gram-negative bacteria have shown varied results:

Bacterial StrainActivity Observed
Escherichia coliNo significant activity
Staphylococcus aureusWeak activity observed

These findings indicate that while the compound may not exhibit strong antimicrobial properties, it could still have some efficacy against specific strains when modified appropriately .

Mechanistic Insights

Research indicates that the biological activity of this compound may be linked to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further modifications that can enhance biological activity.

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of Boc-protected amino acids and evaluated their effects on cancer cell lines. The results indicated that modifications to the side chains significantly influenced cytotoxicity profiles.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of several derivatives against common pathogens. The study concluded that while the parent compound had limited activity, specific modifications enhanced its effectiveness against certain bacterial strains.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

(4R)-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C11H19NO4/c1-7(9(13)14)6-8(2)12-10(15)16-11(3,4)5/h8H,1,6H2,2-5H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

OXFXXEYPPBEIQO-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=C)C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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